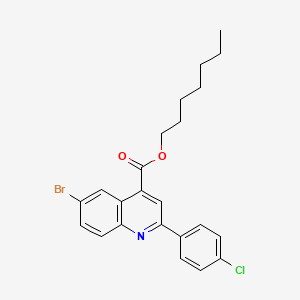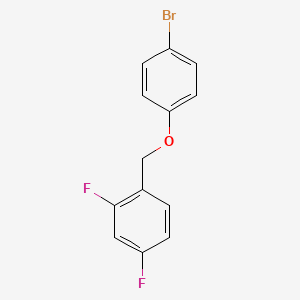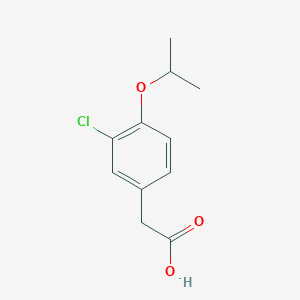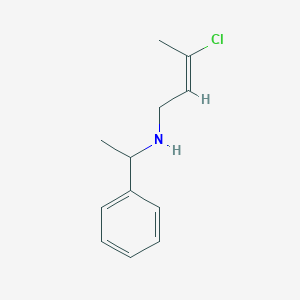
trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido trans-1-bencil-4-(metoxicarbonil)pirrolidina-3-carboxílico: es un compuesto químico con la fórmula molecular C14H17NO4 y un peso molecular de 263,29 g/mol . Este compuesto se caracteriza por un anillo de pirrolidina sustituido con un grupo bencilo, un grupo metoxicarbonilo y un grupo ácido carboxílico. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de ácido trans-1-bencil-4-(metoxicarbonil)pirrolidina-3-carboxílico normalmente implica la reacción de derivados de pirrolidina con haluros de bencilo y agentes metoxicarbonilantes en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base como hidruro de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleófila .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, normalmente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado la reducción del grupo ácido carboxílico a un alcohol.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Hidruro de litio y aluminio, borohidruro de sodio
Sustitución: Haluros de alquilo, aminas
Productos Principales Formados:
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno
Reducción: Derivados de alcohol
Sustitución: Derivados de pirrolidina sustituidos con varios grupos funcionales
Aplicaciones Científicas De Investigación
Química: En química, el ácido trans-1-bencil-4-(metoxicarbonil)pirrolidina-3-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos .
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones de los derivados de pirrolidina con los objetivos biológicos. Puede servir como un compuesto modelo para investigar la actividad biológica de estructuras similares .
Medicina: En química medicinal, el ácido trans-1-bencil-4-(metoxicarbonil)pirrolidina-3-carboxílico se explora por sus posibles aplicaciones terapéuticas. Se puede utilizar en el diseño y la síntesis de nuevos fármacos que se dirigen a vías biológicas específicas .
Industria: En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Sus propiedades químicas únicas lo hacen adecuado para diversas aplicaciones, incluido el desarrollo de nuevos materiales con funcionalidades específicas .
Mecanismo De Acción
El mecanismo de acción del ácido trans-1-bencil-4-(metoxicarbonil)pirrolidina-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. El anillo de pirrolidina y sus sustituyentes pueden interactuar con enzimas, receptores y otras proteínas, lo que lleva a cambios en su actividad y función. La estereoquímica y los grupos funcionales del compuesto juegan un papel crucial en la determinación de su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos Similares:
- Ácido trans-1-bencil-4-(etoxicarbonil)pirrolidina-3-carboxílico
- Clorhidrato de ácido trans-1-bencil-4-(p-tolil)pirrolidina-3-carboxílico
Comparación: En comparación con compuestos similares, el ácido trans-1-bencil-4-(metoxicarbonil)pirrolidina-3-carboxílico es único debido a sus sustituyentes y estereoquímica específicosPor ejemplo, el grupo metoxicarbonilo proporciona diferentes efectos electrónicos y estéricos en comparación con el grupo etoxicarbonilo, lo que lleva a variaciones en la reactividad e interacciones con los objetivos biológicos .
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(3S,4S)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m1/s1 |
Clave InChI |
YCRKEXYTCFTDDC-VXGBXAGGSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)


![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)

![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)

![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)

![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)
